Benzyl isoeugenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSSSKBJDZDZTD-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859223 | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
120-11-6, 92666-21-2 | |
| Record name | Isoeugenol benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoeugenyl benzyl ether, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoeugenyl benzyl ether | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of Benzyl Isoeugenol
Strategies for Benzyl (B1604629) Isoeugenol (B1672232) Synthesis
The principal strategy for synthesizing benzyl isoeugenol involves the formation of an ether bond between the hydroxyl group of isoeugenol and a benzyl group. This transformation is typically accomplished via nucleophilic substitution.
The most common and direct method for preparing this compound is the Williamson ether synthesis. ingentaconnect.com This reaction involves the deprotonation of isoeugenol's phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting isoeugenoxide ion then acts as a nucleophile, attacking an electrophilic benzyl halide, most commonly benzyl chloride or benzyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction. ingentaconnect.comnih.gov The benzyl halide serves as the source of the benzyl group, and upon successful substitution, this compound is formed along with a salt byproduct (e.g., sodium chloride). ingentaconnect.com This method is widely used in both laboratory and industrial settings for its reliability in forming both symmetrical and asymmetrical ethers. ingentaconnect.com
The traditional approach involves reacting isoeugenol with a base like potassium hydroxide to form the potassium isoeugenoxide salt, which then reacts with benzyl chloride in a solvent such as ethanol (B145695). tandfonline.com For the SN2 mechanism to be efficient and minimize side reactions like elimination, primary alkyl halides such as benzyl chloride are ideal. rsc.orgnih.gov
To enhance the efficiency of the alkylation reaction, particularly in biphasic systems (e.g., solid-liquid or liquid-liquid), phase-transfer catalysts (PTCs) are often employed. rsc.orgresearchgate.net PTCs are substances that facilitate the migration of a reactant from one phase into another where the reaction occurs. rsc.org This is especially useful in the Williamson ether synthesis, where the inorganic base or the resulting alkoxide may have poor solubility in the organic solvent containing the benzyl halide.
Typical PTCs for this type of reaction include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and crown ethers. rsc.orgmdpi.com These catalysts form a complex with the cation of the base (e.g., K⁺ from KOH), creating a lipophilic ion pair that can readily move into the organic phase to react with the benzyl halide. researchgate.net The use of PTCs can lead to faster reaction rates, milder reaction conditions, and improved yields by overcoming the immiscibility of reactants. rsc.org For instance, solid-liquid phase-transfer catalysis (SLPTC) has been effectively used for synthesizing related benzyl esters from benzyl halides, demonstrating the utility of catalysts like graphene oxide immobilized quaternary ammonium salts. researchgate.net
Precursor Chemical Reactions and Synthesis Routes
The direct precursor to this compound is isoeugenol, which is not as abundant in nature as its isomer, eugenol (B1671780). Therefore, the synthesis route for this compound typically begins with the extraction of eugenol from natural sources, followed by its chemical isomerization.
Eugenol is a primary constituent of essential oils from sources like cloves, cinnamon, and tulsi. rsc.orggoogle.com It can be extracted using several methods:
Steam Distillation: This is a traditional and common method where steam is passed through the plant material, vaporizing the volatile compounds like eugenol, which are then condensed and collected. researchgate.netgoogle.com
Solvent Extraction: This method involves using an organic solvent, such as ethanol or diethyl ether, to dissolve the eugenol from the ground plant material. rsc.orglakeland.edu The eugenol is then recovered by evaporating the solvent.
Supercritical CO₂ Extraction: A more modern and "green" technique that uses carbon dioxide under supercritical conditions as a solvent to extract eugenol with high purity and efficiency. rsc.org
Once extracted, eugenol must be isomerized to isoeugenol. This involves shifting the position of the carbon-carbon double bond in the allyl side chain to be in conjugation with the benzene (B151609) ring, forming a propenyl group. This isomerization is a critical step and is typically catalyzed by bases or transition metals. psu.eduiitm.ac.in Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) in a suitable solvent are effective. tandfonline.compsu.edu Transition metal complexes, particularly those involving iron, ruthenium, or rhodium, are also potent catalysts for this transformation. tandfonline.comnih.gov For example, using iron carbonyl as a catalyst can achieve high conversion efficiency of eugenol to isoeugenol. tandfonline.com
| Catalyst System | Conditions | Conversion/Yield | Source |
|---|---|---|---|
| KOH (in higher alcohols) | High Temperature | Effective, but requires harsh conditions | psu.eduiitm.ac.in |
| KOtBu / Aliquat 336 (PTC) | 200°C, 90 min, solvent-free | 73% Yield | tandfonline.com |
| KOtBu (Microwave-assisted) | 18 min, solvent-free | 94% Yield | tandfonline.com |
| Iron Carbonyl | - | Transformation efficiency up to 99% | tandfonline.com |
| MgAl-Hydrotalcite (Solid Base) | 200°C, 6 h, in DMF | ~73% Conversion | researchgate.net |
| Ruthenium Complexes (ppm levels) | 150°C, 1 h | Near-quantitative conversion | nih.gov |
The isomerization of the allyl group in eugenol to the propenyl group in isoeugenol is a double bond migration reaction. The mechanism depends on the type of catalyst used.
Base-Catalyzed Mechanism: In the presence of a strong base, the reaction is believed to proceed via the deprotonation of the carbon atom adjacent to the benzene ring (the benzylic position). researchgate.net This carbon is acidic due to the resonance stabilization of the resulting carbanion. The formed anion then undergoes reprotonation at the terminal carbon of the side chain, resulting in the thermodynamically more stable conjugated double bond of isoeugenol.
Transition Metal-Catalyzed Mechanism: Transition metals like iron, palladium, and ruthenium catalyze the isomerization through different pathways. nih.govnih.govpublish.csiro.au Two prominent mechanisms are:
Hydride Addition-Elimination: A metal hydride species (M-H) adds across the double bond of the allyl group. This is followed by a β-hydride elimination from an adjacent carbon, which re-forms the double bond in the new, conjugated position and regenerates the metal hydride catalyst. uoregon.edu
π-Allyl Mechanism: The catalyst coordinates to the alkene and facilitates an oxidative addition of an allylic C-H bond to the metal center, forming a π-allyl metal hydride intermediate. Subsequent reductive elimination of the hydrogen back to a different carbon of the allyl system leads to the isomerized product. nih.govescholarship.org Iron carbonyl catalysts are thought to operate via this π-allyl metal hydride pathway. escholarship.org
Emerging Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. For the synthesis of this compound and related compounds, this includes using less hazardous reagents, employing solvent-free conditions, and utilizing recyclable catalysts.
One approach is the use of solid base catalysts, such as hydrotalcites, to replace corrosive homogeneous bases like KOH. rsc.orgpsu.edu Hydrotalcites are environmentally friendly, easy to handle, and can be separated from the reaction mixture and potentially reused, reducing waste. rsc.org
Microwave-assisted synthesis is another green technique that has been applied to the isomerization of eugenol. tandfonline.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often allows for solvent-free conditions, which significantly reduces the environmental footprint of the process. tandfonline.comtandfonline.com
Furthermore, the use of greener reagents is being explored. For example, in the related synthesis of isoeugenol methyl ether, dimethyl carbonate (DMC) has been used as a green methylating agent in place of more toxic traditional reagents. mdpi.com Combining this with a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG), which is less toxic than typical quaternary ammonium salts, represents a step towards a fully green synthesis process that could be adapted for this compound production. mdpi.com
Pharmacological Investigations and Mechanistic Insights of Benzyl Isoeugenol
Antimicrobial and Antifungal Activity Mechanisms
The primary antimicrobial and antifungal activities of benzyl (B1604629) isoeugenol (B1672232) are mediated by isoeugenol. Research has identified several key mechanisms through which isoeugenol exerts its effects on a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. mdpi.com These mechanisms are multifaceted, involving disruption of cellular structures, inhibition of vital enzymes, and interference with defense systems like efflux pumps.
Disruption of Microbial Cell Membrane Permeability and Integrity
A principal mechanism of isoeugenol's antimicrobial action is the disruption of the microbial cell membrane. mdpi.com Studies have shown that isoeugenol interacts with the phospholipids (B1166683) in the cell membrane, leading to increased permeability and destabilization. mdpi.comresearchgate.net This damage compromises the integrity of the cell, causing the leakage of essential intracellular components such as proteins and ions, which ultimately leads to cell death. mdpi.com
| Organism | Observed Effect on Cell Membrane | Reference(s) |
| Escherichia coli | Permeabilization, non-disruptive detergent-like interaction | nih.govnih.govfrontiersin.org |
| Listeria innocua | Permeabilization, non-disruptive detergent-like interaction | nih.govnih.govfrontiersin.org |
| General Bacteria | Increased permeability, leakage of cellular contents | mdpi.comresearchgate.net |
| Candida spp. | Cell membrane breakage, destabilization | researchgate.netnih.gov |
Inhibition of Essential Microbial Enzymatic Functionalities
Beyond physical disruption of the cell membrane, isoeugenol has been shown to inhibit the function of enzymes that are critical for microbial survival and growth. mdpi.com This enzymatic inhibition represents a significant aspect of its antimicrobial and antifungal capabilities.
In fungi such as Candida albicans, isoeugenol is thought to inhibit H+-ATPase, an enzyme crucial for maintaining cellular pH and membrane potential, which leads to intracellular acidification and membrane damage. nih.govfrontiersin.orgfrontiersin.org Furthermore, molecular docking studies suggest that isoeugenol can act as a potential inhibitor of enzymes vital for the synthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes. nih.govresearchgate.net The targeted enzymes include 14-α-demethylase and delta-14-sterol reductase, and their inhibition disrupts fungal membrane biosynthesis. nih.govresearchgate.net In bacteria, isoeugenol has been observed to inactivate intracellular esterase activity. nih.gov
| Inhibited Enzyme/Process | Target Organism(s) | Consequence | Reference(s) |
| H+-ATPase | Candida spp. | Intracellular acidification, membrane breakage | nih.govfrontiersin.orgfrontiersin.org |
| 14-α-demethylase | Candida albicans | Inhibition of ergosterol biosynthesis | nih.govresearchgate.net |
| Delta-14-sterol reductase | Candida albicans | Inhibition of ergosterol biosynthesis | nih.govresearchgate.net |
| Intracellular Esterase | E. coli, L. innocua | Inactivation of enzyme activity | nih.gov |
Modulation of Bacterial Efflux Pump Systems
Bacterial efflux pumps are a key defense mechanism against antibiotics, actively expelling antimicrobial compounds from the cell. Isoeugenol has demonstrated the ability to modulate these systems, thereby weakening bacterial defenses. researchgate.netnih.gov
Studies focused on Staphylococcus aureus, a pathogen known for its resistance, have shown that isoeugenol can act as a putative inhibitor of its efflux pumps. researchgate.netnih.gov Research indicates that isoeugenol can affect multiple efflux pumps, including the NorA pump. researchgate.netaimspress.comlsmu.lt By inhibiting these pumps, isoeugenol can prevent the expulsion of antibiotics, effectively restoring their efficacy against resistant strains. researchgate.netaimspress.com
| Target Organism | Efflux Pump/System | Observed Effect | Reference(s) |
| Staphylococcus aureus | Multiple efflux pumps | Inhibition of pump activity | researchgate.netnih.gov |
| Staphylococcus aureus (NorA-carrying strain) | NorA efflux pump | Potential inhibition, potentiation of antibiotics | aimspress.comlsmu.lt |
Synergistic Effects with Established Antimicrobial Agents
A significant finding in the study of isoeugenol is its ability to act synergistically with established antimicrobial drugs. mdpi.com This means that when combined, the effectiveness of the antibiotic is enhanced, potentially overcoming bacterial resistance.
A notable synergistic effect was observed when isoeugenol was combined with the antibiotic ciprofloxacin (B1669076) against resistant strains of Staphylococcus aureus. researchgate.net This synergy is likely due to the multi-target action of isoeugenol, particularly its ability to inhibit efflux pumps and disrupt the cell membrane, which may allow for increased penetration of the antibiotic. researchgate.netresearchgate.netnih.gov Similar synergistic potential has been noted with other compounds, where isoeugenol enhances the activity of agents with weak antimicrobial properties against Mycobacterium smegmatis and Candida albicans. tandfonline.com
| Combined Agent | Target Organism | Outcome | Reference(s) |
| Ciprofloxacin | Staphylococcus aureus | Synergistic effect, reduced antibiotic MIC | researchgate.net |
| Isoniazid | Mycobacterium smegmatis | Synergistic effect, lowered MIC | tandfonline.com |
| 6-Paradol | Mycobacterium smegmatis, Candida albicans | Synergistic effect, lowered MIC | tandfonline.com |
Antioxidant Mechanisms and Cellular Oxidative Stress Response
Isoeugenol exhibits a complex dual role as both an antioxidant and a pro-oxidant, depending on its concentration and the surrounding chemical environment. researchgate.netcapes.gov.brsigmaaldrich.com This activity is central to its interaction with cellular oxidative stress pathways.
Reactive Oxygen Species (ROS) Scavenging Pathways
As an antioxidant, isoeugenol can effectively scavenge free radicals. This action is attributed to its phenolic structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation. researchgate.netnih.gov Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) have shown that isoeugenol reacts with the radical to form a complex mixture of dimeric species, demonstrating its scavenging capability. researchgate.net
Conversely, under certain conditions, isoeugenol can act as a pro-oxidant. capes.gov.brsigmaaldrich.com Research suggests that isoeugenol generates benzyl radicals, rather than the phenoxyl radicals typically formed by its isomer, eugenol (B1671780). nih.goviiarjournals.org The formation of these benzyl radicals has been linked to the induction of high ROS production and a depletion of cellular glutathione (B108866) levels, which can contribute to cytotoxicity. capes.gov.brsigmaaldrich.comnih.gov This dual nature highlights a complex mechanism where isoeugenol can either protect against or contribute to oxidative stress. researchgate.netingentaconnect.com
| Assay/System | Finding | Implication | Reference(s) |
| DPPH Radical Scavenging | Isoeugenol scavenges DPPH radicals, forming dimers. | Acts as a radical scavenger. | researchgate.netiiarjournals.org |
| Lipid Peroxidation Inhibition | Isoeugenol inhibits lipid peroxidation. | Protects against oxidative damage to lipids. | researchgate.netnih.gov |
| Cellular Studies (Human submandibular cell line) | Enhanced ROS production at various concentrations. | Pro-oxidant activity. | capes.gov.brsigmaaldrich.com |
| Electron Spin Resonance | Isoeugenol generates benzyl radicals. | Mechanism for pro-oxidant/cytotoxic effects. | nih.goviiarjournals.org |
Protection Against Lipid Peroxidation Processes
Research into the antioxidant capabilities of benzyl isoeugenol often involves studies on its precursor, isoeugenol, to understand its potential mechanisms. Investigations have shown that isoeugenol can offer protection against the damaging effects of lipid peroxidation. turkjps.orgiarc.fr The mechanism is believed to involve the scavenging of free radicals, which in turn inhibits lipid peroxidation. researchgate.netnih.gov
Studies using rat brain homogenates indicated that isoeugenol could reduce baseline levels of membrane lipid peroxidation. iarc.fr The inhibitory mechanism of isoeugenol in lipid peroxidation is thought to involve two primary steps: interfering with chain reactions by trapping active oxygen and decreasing the formation of the iron-oxygen chelate complex that initiates the peroxidation process. turkjps.org In studies comparing isoeugenol to its isomer eugenol, isoeugenol was found to be a more potent inhibitor of iron-mediated lipid peroxidation, although quantitative measures showed eugenol had a lower IC50 value, suggesting a more complex interaction. turkjps.org It is important to note that while these findings on isoeugenol suggest potential antioxidant pathways, direct and extensive research on this compound's role in preventing lipid peroxidation is less documented.
Influence on Cellular Glutathione (GSH) Levels
The interaction of this compound and its related compounds with cellular glutathione (GSH), a critical endogenous antioxidant, has been a subject of toxicological and pharmacological research. Studies have primarily focused on isoeugenol, which has shown a significant impact on GSH levels. High concentrations of isoeugenol (e.g., 1000 µM) have been observed to cause a significant depletion of intracellular GSH in human submandibular cell lines. iarc.frnih.govresearchgate.net This reduction in GSH is thought to be linked to the formation of benzyl radicals. turkjps.orgnih.gov
Conversely, an in vivo study in rats administered isoeugenol showed a decrease in the oxidized form of glutathione in the liver, which presents a more complex picture of its systemic effects. iarc.fr The high cytotoxicity of isoeugenol has been partly attributed to its ability to induce high levels of reactive oxygen species (ROS) while simultaneously depleting GSH levels. nih.gov While these findings relate to isoeugenol, they provide a framework for understanding the potential effects of its derivatives. The introduction of a benzyl group, as in this compound, may alter these interactions, and specific research is needed to elucidate its precise influence on cellular GSH homeostasis.
Enzyme Inhibition Studies and Kinetic Analysis
This compound has been identified as a compound of interest for its potential to inhibit various enzymes, a characteristic that underpins many pharmacological effects. smolecule.com
Acetylcholinesterase (AChE) Inhibition Mechanisms
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating conditions like Alzheimer's disease. researchgate.net Studies have explored the potential of this compound as an AChE inhibitor. smolecule.com While direct mechanistic and kinetic data for this compound are limited, research on structurally related compounds provides insight. For instance, various eugenol derivatives have demonstrated good inhibitory activity against AChE. researchgate.net Similarly, other molecules containing N-benzyl groups, such as N-benzylpyrrolidine derivatives, have been investigated as potent AChE inhibitors. mdpi.com These related compounds often interact with the peripheral anionic site (PAS) of the enzyme, suggesting a possible mechanism for benzyl-containing ligands. However, without specific kinetic studies on this compound, its precise mechanism of AChE inhibition remains an area for further investigation.
Tyrosinase Inhibition Pathways
Tyrosinase is a central enzyme in the production of melanin (B1238610), and its inhibitors are of great interest in the cosmetic and medical fields for skin whitening and treating hyperpigmentation disorders. researchgate.net this compound has been explored for its potential to inhibit this enzyme. smolecule.com Research on compounds derived from isoeugenol has shown potent anti-tyrosinase activity. researchgate.net
The inhibitory pathway for many benzyl-containing compounds against tyrosinase is competitive inhibition. nih.gov These molecules, structurally similar to the enzyme's natural substrate tyrosine, compete for binding at the active site, thus blocking melanin synthesis. researchgate.net The presence of a benzyl group is often a key feature for potent inhibition in various classes of tyrosinase inhibitors. nih.govrsc.org This suggests that this compound may act via a similar competitive inhibition pathway, although detailed kinetic analysis is required for confirmation.
Inhibition of H+-ATPase in Fungal Models
The antifungal properties of isoeugenol and its derivatives have prompted investigations into their mechanisms of action against fungal pathogens. iarc.frnih.gov A crucial target in fungi is the vacuolar H+-ATPase (V-ATPase), a proton pump essential for maintaining pH homeostasis, which is vital for fungal growth and virulence. google.com Inhibition of V-ATPase is a known mechanism for several antifungal agents. google.comscience.gov
While direct evidence linking this compound to H+-ATPase inhibition is not established, molecular docking studies on its precursor, isoeugenol, have shown it to be a potential inhibitor of other key enzymes in fungal cell membrane biosynthesis, such as 14-α-demethylase and delta-14-sterol reductase. nih.gov Given that the disruption of ergosterol synthesis, a key component of the fungal membrane, can lead to V-ATPase dysfunction, it is plausible that isoeugenol derivatives could indirectly affect H+-ATPase activity. google.com However, this remains a hypothetical pathway for this compound, pending direct experimental evidence.
Competitive Inhibition of Vanillyl-Alcohol Oxidase (VAO)
Vanillyl-alcohol oxidase (VAO) is a flavoprotein enzyme from the fungus Penicillium simplicissimum that catalyzes the oxidation of various phenolic compounds. asm.org Extensive research has demonstrated that isoeugenol, the precursor to this compound, acts as a competitive inhibitor of VAO. asm.orgnih.govcapes.gov.brrhea-db.org
Isoeugenol is considered a substrate analog, and its binding to the oxidized form of the enzyme effectively blocks the active site from converting its natural substrates. nih.govcapes.gov.br Kinetic studies suggest that the enzyme preferentially binds the phenolate (B1203915) form of isoeugenol. nih.govcapes.gov.brrhea-db.org This is a critical point when considering this compound. The replacement of the hydrogen on the phenolic hydroxyl group with a benzyl group means that this compound cannot form this phenolate ion. This structural modification would likely prevent it from binding to the VAO active site in the same manner as isoeugenol, making it an unlikely competitive inhibitor of this specific enzyme.
Table 2: Summary of Enzyme Inhibition by Isoeugenol and Related Compounds
| Enzyme | Inhibitor Studied | Inhibition Type/Mechanism | Source(s) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Eugenol Derivatives | Inhibitory Activity | researchgate.net |
| Tyrosinase | Benzylidene derivatives | Competitive Inhibition | nih.gov |
| Vanillyl-Alcohol Oxidase (VAO) | Isoeugenol | Competitive Inhibition | asm.orgnih.govcapes.gov.br |
Anticancer Research and Cellular Apoptosis Induction
Preliminary in vitro and in vivo studies have suggested that this compound may possess anticancer properties, including potential anti-proliferative and pro-apoptotic effects on various cancer cell lines. smolecule.com However, comprehensive research to elucidate the specific mechanisms of action is required to substantiate these initial findings. smolecule.com
Anti-Proliferative Effects on Malignant Cell Lines
Currently, there is a lack of specific published research detailing the anti-proliferative effects of this compound on specific malignant cell lines. Consequently, data regarding its efficacy, such as IC50 values across different cancer cell types, are not available to be compiled into a data table.
Impact on Cell Cycle Progression
There is no specific evidence from published studies that details the impact of this compound on cell cycle progression in cancerous cells. Research on whether it induces cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phases, has not been reported.
Anti-Inflammatory Mechanisms
Some research has indicated that this compound may have potential anti-inflammatory properties. smolecule.com However, detailed molecular studies to confirm and characterize these effects are lacking.
Modulation of Pro-Inflammatory Cytokines and Mediators
There is a scarcity of research on the specific effects of this compound on the modulation of pro-inflammatory cytokines and mediators. Detailed findings on its ability to inhibit or alter the expression of key signaling molecules like TNF-α, IL-6, or IL-1β have not been documented in the scientific literature. Therefore, a data table summarizing such effects cannot be generated.
Potential Effects on Cyclooxygenase-II (COX-II) Expression
While related compounds such as isoeugenol have been shown to inhibit the expression of Cyclooxygenase-II (COX-2) in macrophages, there is no direct scientific evidence to date demonstrating that this compound has a similar effect. researchgate.net Research specifically investigating the impact of this compound on COX-II expression is required to determine its potential role in inflammatory pathways.
Wound Healing Mechanisms in Experimental Models
Limited research suggests that this compound may contribute to wound healing processes. smolecule.com While direct studies on this compound are not extensively detailed in the available literature, the therapeutic potential of related compounds in wound management provides some context. The process of wound healing is complex, involving synchronized phases of hemostasis, inflammation, proliferation, and tissue remodeling. nih.gov Various natural compounds, particularly plant-derived phenolic compounds like flavonoids, are known to positively influence these stages. nih.govnih.gov They can promote healing through antimicrobial, anti-inflammatory, and antioxidant activities. nih.gov For instance, some studies have shown that certain extracts can enhance keratinocyte proliferation and the deposition of glycosaminoglycans, which are crucial components of the extracellular matrix in the wound bed. nih.gov Although specific data on this compound's direct effects on these wound healing stages is not available, its potential anti-inflammatory and antioxidant properties suggest it could be a subject for future investigation in this area. smolecule.com
Neuropharmacological Exploration and Neuroprotective Pathways
The neuropharmacological effects of this compound and its potential neuroprotective mechanisms are an emerging area of interest. nih.govresearchgate.net Neuroprotection involves promoting the survival, growth, and function of neurons, and protecting them from death and degeneration. google.com Various natural compounds are being explored for their neuroprotective activities against neurodegenerative diseases. sci-hub.se
Reduction of Reactive Oxygen Species and Pro-Inflammatory Cytokines
This compound is suggested to possess antioxidant properties, which may involve scavenging free radicals and protecting against oxidative stress. smolecule.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in neuroinflammation and neuronal damage. frontiersin.orgresearchgate.net The production of pro-inflammatory cytokines is also a critical component of the inflammatory response in the central nervous system. mdpi.com Some studies on related compounds have shown a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com For example, isoeugenol, a structurally similar compound, has been shown to induce ROS production at certain concentrations. researchgate.netiiarjournals.org This highlights the complex nature of these compounds' effects on oxidative stress. The potential of this compound to modulate these pathways suggests a possible role in mitigating neuroinflammation.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress. nih.govresearchgate.net When activated, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes. oup.comuc.pt Certain electrophilic compounds can activate Nrf2 by reacting with cysteine residues on its inhibitor protein, Keap1, leading to Nrf2's release and subsequent activation. uc.pt Studies on skin sensitizers, which often have electrophilic properties, have demonstrated their ability to induce Nrf2-dependent gene expression. oup.com For instance, isoeugenol has been shown to induce ARE-dependent luciferase activity, indicating an activation of the Nrf2 pathway. oup.com This suggests that this compound, due to its structural similarities, might also engage this protective pathway, although direct evidence is currently lacking.
Modulation of AMP-Activated Protein Kinase/Glycogen (B147801) Synthase Kinase 3 Beta (AMPK/GSK-3β) Pathways
The AMP-activated protein kinase (AMPK) and glycogen synthase kinase 3 beta (GSK-3β) signaling pathways are crucial regulators of cellular energy homeostasis and are implicated in various cellular processes, including autophagy and inflammation. nih.govgoogle.com AMPK activation can lead to the suppression of inflammatory responses and the production of oxidative stressors. mdpi.comgoogle.com Some natural compounds have been shown to modulate the AMPK pathway, leading to beneficial effects. researchgate.netjci.org GSK-3β is a multifunctional kinase involved in a wide range of cellular functions, and its inhibition has been linked to the induction of autophagy. nih.gov The interplay between these two pathways is complex; for instance, GSK-3β can control autophagy by modulating the LKB1-AMPK pathway. nih.gov While there is no direct research on this compound's effect on the AMPK/GSK-3β pathways, the known neuroprotective effects of other compounds that modulate these pathways suggest a potential area for future investigation. nih.govgoogle.com
Receptor Binding Affinity and Ligand-Receptor Interactions
The interaction of this compound with cellular receptors, particularly the androgen receptor, is a key aspect of its pharmacological profile.
Androgen Receptor Binding Characteristics
The androgen receptor (AR) is a ligand-dependent transcription factor that plays a critical role in various physiological processes. google.comresearchgate.net The binding of a ligand to the AR's ligand-binding domain (LBD) initiates a conformational change, leading to the recruitment of coactivator proteins and subsequent gene transcription. google.comresearchgate.net The structure of the LBD allows for a degree of flexibility, accommodating a variety of ligand structures. ebi.ac.uk
Limited data is available specifically for this compound's binding to the AR. However, studies on isoeugenol have shown weak agonistic activity in an in vitro AR competitive binding assay. iarc.fr The relative binding affinity (RBA) of isoeugenol was reported to be very low compared to the synthetic androgen R1881. iarc.fr This suggests that while isoeugenol can interact with the AR, its affinity is significantly lower than that of potent androgens. The binding of various ligands to the AR is influenced by hydrophobic interactions and specific contacts at key positions within the LBD. psu.edu The ability of the AR to accommodate different chemical structures, including those with bulky aromatic groups, has been demonstrated through crystallographic studies with various synthetic ligands. nih.gov This "induced fit" mechanism allows the receptor to bind a diverse range of molecules. ebi.ac.uknih.gov
Below is a table summarizing the reported binding information for the related compound, isoeugenol.
| Compound | Receptor | Assay Type | Finding | Relative Binding Affinity (RBA) |
| Isoeugenol | Androgen Receptor (rat) | Competitive Binding Assay | Weak Agonist | 0.0015 (relative to R1881) |
Data derived from a study on isoeugenol's interaction with the rat androgen receptor protein. iarc.fr
Further research is needed to fully characterize the binding affinity and specific molecular interactions of this compound with the androgen receptor and to understand the functional consequences of this binding.
Estrogen Receptor Binding Studies
Direct scientific investigations into the estrogen receptor binding affinity of this compound are not extensively documented in publicly available literature. However, research on structurally related compounds, particularly those containing a benzyl group, can provide some context. Compounds such as Benzyl Salicylate have been the subject of in vitro studies to determine their potential to interact with human estrogen receptors (ER).
These studies often employ human breast cancer cell lines, like MCF-7, which are responsive to estrogen. The methodologies include competitive binding assays, reporter gene assays, and cell proliferation assays. tga.gov.au In competitive binding assays, the test chemical's ability to displace radiolabeled estradiol (B170435) (3H-estradiol) from estrogen receptors (ERα and ERβ) is measured. tga.gov.aueuropa.eu
For instance, Benzyl Salicylate has been shown to be a weak partial agonist of the estrogen receptor. europa.euresearchgate.net In multiple in vitro assays, it demonstrated an ability to bind to both ERα and ERβ, stimulate the expression of estrogen-responsive genes, and promote the proliferation of MCF-7 cells. tga.gov.aucir-safety.org However, its potency is exceptionally low, reported to be millions of times weaker than the endogenous hormone 17β-estradiol. europa.eunih.govnih.gov One study using a recombinant yeast estrogen assay found Benzyl Salicylate to be approximately 600,000 times weaker than 17β-estradiol. researchgate.net Another reported its potency as 21,000,000-fold lower than estradiol in a transactivation assay and 36,000,000-fold lower in a cell proliferation assay. nih.govnih.gov This activity was noted to occur only at concentrations approaching cytotoxic levels. researchgate.netnih.gov The weak estrogenic effects observed could be inhibited by anti-estrogen compounds, confirming an ER-mediated mechanism. tga.gov.aucir-safety.org
While these findings on Benzyl Salicylate suggest that the benzyl functional group can be accommodated by the estrogen receptor, it is crucial to note that these are observations on a different molecule. The specific structure of this compound, with its methoxy (B1213986) and propenyl groups, would significantly influence its own binding characteristics. Without direct experimental data on this compound, any potential for estrogen receptor interaction remains speculative.
Table 1: Summary of In Vitro Estrogenic Activity for the Structurally Related Compound Benzyl Salicylate
| Assay Type | Cell Line/System | Key Findings | Potency Relative to 17β-Estradiol (E2) | Citations |
|---|---|---|---|---|
| Competitive Binding Assay | Recombinant human ERα and ERβ; MCF-7 cell cytosol | Partially displaced 3H-estradiol from ERα and ERβ. | Weak; required 3,000,000-fold molar excess. | europa.eu, tga.gov.au |
| Reporter Gene Assay (ERE-CAT) | MCF-7 cells | Increased expression of estrogen-responsive reporter gene. | Weak activity observed at 50-500 µM concentrations. | tga.gov.au |
| Cell Proliferation (E-screen) | MCF-7 cells | Increased cell proliferation, which was inhibited by an anti-estrogen. | Potency for proliferation was ~36,000,000-fold below E2. | cir-safety.org, nih.gov, nih.gov |
| Reporter Gene Assay (Luciferase) | T47D-Kbluc cells | Acted as a partial agonist. | Potency was ~21,000,000-fold below E2. | europa.eu, nih.gov |
| Yeast Estrogen Screen | Recombinant Yeast | Showed a very weak estrogenic response. | ~600,000 times weaker than E2. | researchgate.net |
| hERα-Coactivator Recruiting Assay | In vitro human ERα | Exhibited hERα agonistic activity. | REC10 value was ~257-fold that of E2. | pku.edu.cn |
Mechanistic Interactions with Olfactory Receptors
The perception of scent is initiated by the interaction of volatile molecules with olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal epithelium. nih.govnih.govmdpi.com The interaction between an odorant molecule like this compound and an OR is based on the molecule's specific three-dimensional shape and chemical properties, which allow it to fit into the receptor's binding pocket. smolecule.com This binding event induces a conformational change in the receptor protein. scbt.com
This structural change activates an intracellular signaling cascade, most commonly through the olfactory-specific G protein, Gαolf. mdpi.com The activated G protein then stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). mdpi.com This increase in cAMP opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the generation of an electrical signal that is sent to the brain for processing, ultimately resulting in the perception of a specific smell. nih.govmdpi.com
While the specific human olfactory receptors that bind to this compound have not been fully delineated, its distinct olfactory profile—described as sweet, balsamic, floral, and spicy with notes of carnation and orange blossom—indicates it interacts with a specific combination of ORs. scentspiracy.comvanaroma.comperfumersworld.com Research on structurally similar compounds provides insight into its potential receptor interactions. For example, its precursor, Isoeugenol, has been identified as a ligand for the olfactory receptor OR5D18. researchgate.net Furthermore, studies on the mouse olfactory receptor mOR-EG show that it can be activated by both eugenol and isoeugenol, demonstrating that a single receptor can recognize multiple, structurally related odorants. nih.gov This suggests that the molecular receptive range of an OR is tolerant yet specific. nih.gov
The mechanism is combinatorial, meaning a single odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants. mdpi.com The unique scent of this compound is therefore encoded by the specific pattern of ORs it activates. The structural components of this compound—the benzyl ether, the methoxy group, and the propenyl side chain—all contribute to its fit within the binding pockets of its target receptors.
Table 2: Examples of Olfactory Receptors and Structurally Related Ligands
| Olfactory Receptor | Known Ligand(s) | Structural Relation to this compound | Citations |
|---|---|---|---|
| OR5D18 | Isoeugenol | Precursor molecule | researchgate.net |
| mOR-EG (mouse) | Eugenol, Isoeugenol | Structural isomers/precursors | nih.gov |
| OR5K1 | Eugenol | Structurally similar (isomer of isoeugenol) | nih.gov |
| OR5M3 | Eugenol, Benzyl acetate (B1210297) | Shares structural isomer and benzyl group | scbt.com |
| hOR1A2 (human) | Geraniol (enhanced by Benzyl Salicylate) | Benzyl Salicylate shares the benzyl group | researchgate.net |
Structure Activity Relationships and Molecular Docking of Benzyl Isoeugenol
Elucidation of Structural Features Influencing Biological Activities
The molecular architecture of benzyl (B1604629) isoeugenol (B1672232), which features a benzyl group attached to the phenolic oxygen of isoeugenol, significantly influences its biological profile compared to its parent compound. Key structural components that determine its activity include the benzyl ether linkage, the methoxy (B1213986) group on the benzene (B151609) ring, and the propenyl side chain.
Modification of the hydroxyl group in isoeugenol to form an ether, such as in benzyl isoeugenol, has been shown to alter bioactivity. For instance, in studies evaluating the larvicidal effects of eugenol (B1671780) and isoeugenol derivatives against Spodoptera frugiperda, the introduction of a benzyl group to the isoeugenol scaffold to create O-benzyl isoeugenol resulted in a slight decrease in general toxicity against Artemia salina larvae. nih.gov This suggests that the bulky benzyl group may hinder the molecule's ability to interact with certain biological targets, or alter its pharmacokinetic properties like cell membrane permeability.
The position of the double bond in the propenyl chain (conjugated with the aromatic ring in isoeugenol) versus the allyl chain (unconjugated in eugenol) is a critical determinant of activity. This conjugation in isoeugenol derivatives can influence the electronic properties of the entire molecule, affecting its ability to participate in radical scavenging or to be metabolized. mdpi.comresearchgate.net For example, the conjugated double bond in isoeugenol has been found to attenuate its antifungal activity against certain species when compared directly to eugenol. mdpi.com
The methoxy group at the C-2 position of the phenyl ring is another important feature. This group can influence the molecule's polarity and its ability to form hydrogen bonds, thereby affecting its binding to target enzymes or receptors.
Role of Stereochemistry and Functional Groups in Bioactivity
The stereochemistry of this compound, particularly the configuration of the propenyl side chain, plays a pivotal role in its biological interactions. Isoeugenol naturally exists as a mixture of (E) and (Z) (or trans and cis) isomers, with the trans isomer being the more stable form. nih.goviarc.fr The geometric arrangement of these isomers can lead to significant differences in how the molecule fits into the binding site of a protein, potentially leading to varied biological responses.
Benzyl Ether Group: Replacing the free phenolic hydroxyl group of isoeugenol with a benzyl ether linkage eliminates the hydrogen-donating ability of the phenol, which is often crucial for antioxidant activity. researchgate.net This modification also significantly increases the lipophilicity of the molecule, which can alter its absorption, distribution, and metabolism.
Methoxy Group (-OCH₃): This electron-donating group on the aromatic ring influences the electronic density of the ring system. It can affect how the molecule is metabolized by enzymes such as cytochrome P450s.
Propenyl Side Chain (-CH=CH-CH₃): The double bond in this chain is a site for potential metabolic reactions, such as oxidation. Its conjugation with the benzene ring creates a more planar and rigid structure compared to the allyl chain of eugenol derivatives, influencing binding affinity to molecular targets.
Comparative Structure-Activity Analyses with Eugenol and Methyl Eugenol
Comparing this compound to its close relatives—eugenol and methyl eugenol—reveals how subtle structural changes can lead to significant differences in biological activity.
| Compound | Key Structural Difference from this compound | Impact on Biological Activity |
| Eugenol | Allyl (unconjugated) side chain; Free hydroxyl group | The free hydroxyl group is key to its antioxidant, antimicrobial, and anti-inflammatory properties. iomcworld.comresearchgate.net The unconjugated allyl chain results in different metabolic pathways and activities compared to the propenyl chain. Eugenol often shows stronger antifungal activity than isoeugenol. mdpi.com |
| Methyl Eugenol | Methyl ether instead of benzyl ether; Allyl side chain | The hydroxyl group is blocked by a methyl group, reducing antioxidant capacity. Its major metabolic pathway involves hydroxylation and the formation of a carbocation, which can form DNA adducts, leading to genotoxicity and carcinogenicity alerts not seen with isoeugenol. researchgate.net |
| Isoeugenol | Free hydroxyl group | The free hydroxyl group allows for detoxification via conjugation with sulfate (B86663) and glucuronic acid. researchgate.net It is a stronger skin sensitizer (B1316253) than eugenol, potentially due to the formation of different reactive intermediates like quinone methides. nih.gov |
The primary structural differences are the nature of the substituent on the phenolic oxygen and the position of the double bond in the side chain.
Eugenol vs. Isoeugenol Derivatives: Eugenol possesses an allyl group, while isoeugenol and its derivatives, including this compound, have a propenyl group conjugated with the aromatic ring. This conjugation in the isoeugenol structure can sometimes lead to decreased activity, as seen in its fungicidal effects where eugenol was more potent. mdpi.com However, in terms of nematicidal activity, isoeugenol was found to be more effective than eugenol and methyl eugenol. nih.gov In insecticidal assays, both eugenol and isoeugenol showed potent larvicidal effects. nih.gov
Methyl Eugenol vs. Isoeugenol Derivatives: The key difference lies in the group attached to the phenolic oxygen and the metabolic pathways they consequently follow. Isoeugenol's free hydroxyl group provides a primary site for detoxification through conjugation. researchgate.net In contrast, methyl eugenol (and by extension, this compound) lacks this free hydroxyl group. Methyl eugenol's metabolism can lead to the formation of a toxic 1'-sulfoxymethyleugenol metabolite. researchgate.net This highlights that while both have a blocked hydroxyl group, the nature of the blocking group (methyl vs. benzyl) will influence metabolism and subsequent biological outcomes. The increased size of the benzyl group in this compound compared to the methyl group in methyl eugenol would be expected to create different steric interactions with metabolic enzymes.
Computational Modeling and Molecular Docking for Predictive SAR
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of compounds like this compound and for understanding their interactions at a molecular level.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity based on scoring functions. For isoeugenol, docking studies have been used to explore its potential to treat complex diseases. For instance, in a study related to diabetes-linked Alzheimer's disease, isoeugenol was docked against the enzyme GAPDH, showing a significant binding affinity of -6.0 kcal/mol and forming a stable complex, suggesting it could be a potential inhibitor. researchgate.net In another study on diabetic nephropathy, isoeugenol showed strong binding affinity for the Janus kinase 2 (JAK2) protein. mdpi.com These in silico findings for isoeugenol suggest that its derivative, this compound, could also be investigated for similar targets, where the bulky benzyl group would be expected to form different, potentially stronger, hydrophobic interactions within the binding pocket.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For eugenol derivatives, a QSAR model was developed to predict antioxidant activity. The best model showed a high correlation (R=0.973) and was based on electronic (HOMO energy), hydrophobic (logP), and steric descriptors. tiikmpublishing.com Similarly, QSAR models have been applied to isoeugenol to predict its metabolic activation and skin sensitization potential, suggesting that it can be oxidized to reactive quinone or semiquinone radical species. iarc.fr
These computational approaches would be invaluable for this compound. Docking it into the active sites of relevant enzymes (e.g., cytochrome P450s, COX-2, various kinases) could predict its binding mode and affinity, helping to identify likely biological targets. nih.govmdpi.comacs.org A QSAR study comparing this compound with other eugenol and isoeugenol derivatives could quantify how the benzyl group's steric bulk and lipophilicity contribute to a specific biological activity, thereby guiding the synthesis of more potent and selective analogues.
Metabolism, Biotransformation, and Pharmacokinetic Profiling of Benzyl Isoeugenol
Metabolic Pathways of Benzyl (B1604629) Isoeugenol (B1672232) and its Precursors
The metabolism of benzyl isoeugenol is expected to begin with hydrolysis, a common pathway for benzyl esters, yielding benzyl alcohol and isoeugenol. inchem.org The subsequent metabolic pathways are specific to these two resulting compounds. Isoeugenol, in particular, undergoes extensive biotransformation through conjugation and oxidation.
Once formed, isoeugenol is readily metabolized through Phase II conjugation reactions. Studies in rats have demonstrated that the phenolic hydroxyl group of isoeugenol is directly conjugated with sulfate (B86663) and glucuronic acid. europa.eu Following oral administration to male F344 rats, these conjugates are the primary metabolites found in urine. europa.eunih.gov An analysis of urinary metabolites showed that isoeugenol 4-sulphate was the most abundant (33.8%), followed by the glucuronide conjugate (20%) and isoeugenol 3'-sulphate (19.1%). heraproject.com In fish, the main elimination route is also predicted to be glucuronidation, with sulfate conjugation occurring to a lesser extent. europa.eu These conjugation processes render the molecule more water-soluble, facilitating its excretion from the body. europa.eu
Oxidative pathways are significant in the biotransformation of isoeugenol, leading to various metabolites, including some reactive intermediates. One major pathway involves the formation of a phenoxyl radical which can then lead to a reactive quinone methide intermediate. acs.org This pathway is considered a key mechanism in isoeugenol-induced skin sensitization. acs.orgnih.govacs.org Electrochemical studies have confirmed that isoeugenol can be oxidized to form reactive quinone and quinone methide species, which can then be trapped by nucleophiles like glutathione (B108866). nih.gov
Another significant oxidative pathway, extensively studied in microbial systems, is the conversion of isoeugenol to vanillin. brieflands.comiarc.fr This biotransformation often proceeds through an epoxide-diol metabolic route. researchgate.net The process involves the epoxidation of the side-chain, catalyzed by enzymes like isoeugenol monooxygenase, to form isoeugenol epoxide. researchgate.netresearchgate.net This intermediate is then hydrolyzed to isoeugenol diol, which is subsequently cleaved to yield vanillin. researchgate.netnih.gov Various microorganisms, including species of Pseudomonas, Bacillus, and Aspergillus, have been shown to catalyze this conversion. brieflands.comnih.govonlinesciencepublishing.com
Systemic Elimination and Bioavailability Assessment
Following absorption, this compound's metabolite, isoeugenol, is rapidly and extensively eliminated from the systemic circulation. industrialchemicals.gov.aunih.gov In vivo studies in F344 rats given radiolabelled isoeugenol orally showed that over 85% of the dose was absorbed and excreted within 72 hours, primarily in the urine. europa.eunih.govindustrialchemicals.gov.au Approximately 10% of the dose was found in the feces, with less than 0.1% recovered as carbon dioxide. europa.eunih.govindustrialchemicals.gov.au
The elimination half-life of isoeugenol is very short; following intravenous administration in rats, it was calculated to be 12 minutes. europa.euindustrialchemicals.gov.au This rapid elimination is a result of extensive first-pass metabolism, which in turn leads to low systemic bioavailability. europa.eunih.gov Bioavailability has been shown to differ between species and sexes. In rats, the absolute bioavailability was higher in females (17-19%) than in males (10-11%). industrialchemicals.gov.aunih.gov In B6C3F1 mice, bioavailability was approximately 34% in males and 36% in females. nih.govnih.gov
Pharmacokinetic Parameters of Isoeugenol
| Parameter | Species/Sex | Value | Reference |
|---|---|---|---|
| Elimination Half-Life (t½) | Rat (F344) | 12 minutes (IV) | europa.euindustrialchemicals.gov.au |
| Systemic Clearance | Rat (F344) | 1.19 L/min/kg (IV) | industrialchemicals.gov.au |
| Absolute Bioavailability | Rat (Male) | 10-11% | nih.govnih.gov |
| Rat (Female) | 17-19% | industrialchemicals.gov.aunih.gov | |
| Absolute Bioavailability | Mouse (Male) | ~28-34% | nih.govnih.gov |
| Mouse (Female) | ~31-36% | nih.govnih.gov | |
| Time to Max Plasma Concentration (tmax) | Rats & Mice | ≤ 20 minutes (gavage) | nih.gov |
Mechanisms of Dermal Absorption and Skin Penetration
Dermal exposure is a significant route for compounds used in fragrances. Studies have demonstrated that isoeugenol, the primary metabolite of this compound, can be absorbed through the skin. industrialchemicals.gov.au In vitro experiments using excised human cadaver skin showed that the extent of penetration is highly dependent on the vehicle used, with absorption values ranging from 0.29% to 11%. industrialchemicals.gov.au
In vivo and in vitro studies collectively suggest that approximately 50% of an applied dose of isoeugenol can be absorbed through the skin. heraproject.com A study on rats with a single dermal application of radiolabelled isoeugenol found that between 36.6% and 48.7% of the dose was absorbed within 24 hours. europa.eu In these experiments, 25% of the applied dose was recovered as radioactive metabolites in the urine. europa.eu Furthermore, in vitro studies have shown that skin esterases can rapidly hydrolyze related compounds like isoeugenyl acetate (B1210297) to isoeugenol, suggesting a similar hydrolytic activation of this compound would occur within the skin, facilitating the absorption of its metabolites. europa.eu
Dermal Absorption of Isoeugenol
| Study Type | Model | Findings | Reference |
|---|---|---|---|
| In Vitro | Human Cadaver Skin | 0.29% to 11% penetration, depending on the vehicle. | industrialchemicals.gov.au |
| In Vivo | Rat Skin | 36.6% to 48.7% of applied dose absorbed in 24 hours. | europa.eu |
| In Vitro / In Vivo General | General Assessment | ~50% of an applied dose can be absorbed. | heraproject.com |
In Vitro and In Vivo Metabolic Fate Investigations
The metabolic fate of this compound and its precursors has been investigated through a combination of in vivo and in vitro models.
Direct in vivo research on this compound is limited, though a 28-day repeated dose oral toxicity study in rats has been reported. industrialchemicals.gov.au However, extensive in vivo toxicokinetic studies have been performed on its primary metabolite, isoeugenol, in F344 rats and B6C3F1 mice. industrialchemicals.gov.aunih.govnih.gov These studies consistently show rapid absorption following oral gavage, extensive first-pass metabolism leading to low bioavailability, and swift elimination primarily as urinary conjugates. europa.euindustrialchemicals.gov.aunih.govnih.gov Following intravenous administration in rats, parent isoeugenol disappeared rapidly from the blood, and after 72 hours, the total radioactivity remaining in tissues was less than 0.25% of the dose. europa.euindustrialchemicals.gov.au
In vitro investigations have provided crucial details about specific metabolic pathways. Studies using liver, blood, and skin preparations have demonstrated that ester derivatives of isoeugenol are rapidly hydrolyzed to isoeugenol, supporting the initial step in this compound metabolism. europa.eu The formation of reactive oxidative metabolites, such as quinone methides, has been successfully demonstrated using in chemico methods like electrochemistry coupled with mass spectrometry. nih.gov Furthermore, a large body of in vitro work using various microbial strains has elucidated the oxidative degradation pathway of isoeugenol to produce valuable aromatic compounds like vanillin, identifying key intermediates such as isoeugenol-diol. researchgate.netnih.govonlinesciencepublishing.com These microbial studies serve as powerful models for understanding potential oxidative biotransformation processes. brieflands.com
Toxicological Mechanisms and Adverse Outcome Pathways of Benzyl Isoeugenol
Cellular Cytotoxicity Mechanisms
The mechanisms by which benzyl (B1604629) isoeugenol (B1672232) can induce cell death are primarily linked to its ability to cause oxidative stress and disrupt crucial cellular defense systems.
Studies on isoeugenol, the metabolic product of benzyl isoeugenol, have demonstrated its capacity to induce the production of reactive oxygen species (ROS) in cellular systems. nih.govcapes.gov.brresearchgate.net ROS are highly reactive molecules that can cause damage to DNA, lipids, and proteins when their levels exceed the cell's antioxidant capacity. mdpi.com A comparative study showed that isoeugenol significantly enhanced ROS production across a wide range of concentrations (5–500 μM). nih.govcapes.gov.br The high cytotoxicity of isoeugenol is attributed to this substantial ROS production. nih.govcapes.gov.br The formation of benzyl radicals during isoeugenol's metabolism is a proposed mechanism for this ROS induction. nih.govcapes.gov.brresearchgate.netiiarjournals.org In contrast, the related compound eugenol (B1671780) does not significantly induce ROS, suggesting a key difference in their cytotoxic mechanisms. nih.govresearchgate.net
Table 1: Comparative Cytotoxicity and ROS Production of Isoeugenol and Eugenol
| Compound | Cytotoxicity (CC50) | ROS Production | Reference |
|---|---|---|---|
| Isoeugenol | 0.0523 mM | Significant induction | nih.govcapes.gov.brresearchgate.net |
| Eugenol | 0.395 mM | No significant induction | nih.govcapes.gov.brresearchgate.net |
Glutathione (B108866) (GSH) is a vital intracellular antioxidant that plays a critical role in detoxifying ROS and other reactive molecules. The metabolic activation of isoeugenol can lead to the formation of electrophilic intermediates, such as quinone methides, which can deplete cellular GSH stores. acs.orgebi.ac.uk One study found that isoeugenol at a concentration of 1000 μM significantly reduced GSH levels compared to eugenol at the same concentration. nih.govcapes.gov.br This depletion of GSH compromises the cell's ability to counteract oxidative stress, rendering it more vulnerable to damage and contributing to cytotoxicity. nih.govcapes.gov.brnih.gov
Genotoxicity and Carcinogenicity Mechanistic Assessments
Assessing the potential of this compound to cause genetic damage (genotoxicity) and cancer (carcinogenicity) involves computational predictions and laboratory tests.
In silico (computer-based) models are used to predict the mutagenic potential of chemicals based on their structure. immunocure.us For isoeugenol, these predictions are generally negative for genotoxicity and carcinogenicity, in contrast to the alerts raised for the structurally similar methyl eugenol. researchgate.netnih.gov
In vitro (laboratory) genotoxicity tests on isoeugenol have produced mixed results. It has tested negative for mutagenicity in multiple bacterial reverse mutation assays (Ames test) using various Salmonella typhimurium and Escherichia coli strains. industrialchemicals.gov.auiarc.fr However, some studies have reported weakly positive results in other in vitro assays, though these are sometimes attributed to procedural artifacts. industrialchemicals.gov.auheraproject.com All in vivo (animal) tests for genotoxicity have been negative. industrialchemicals.gov.au Based on the weight of evidence from available studies, isoeugenol is not considered to be genotoxic. industrialchemicals.gov.auresearchgate.net
Table 2: Summary of Genotoxicity Data for Isoeugenol
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Ames Test | S. typhimurium, E. coli | Negative | industrialchemicals.gov.auiarc.fr |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | Negative | iarc.fr |
| In Vivo Genotoxicity | Rodent models | Negative | industrialchemicals.gov.au |
While structurally similar, isoeugenol and methyl eugenol exhibit significantly different carcinogenic potentials due to distinct metabolic pathways. researchgate.netnih.gov Methyl eugenol is classified as a rodent carcinogen, a property linked to its metabolic activation via hydroxylation and subsequent sulfation to form a DNA-reactive carbocation. researchgate.netnih.goveuropa.eunih.govnih.govoup.com This pathway leads to the formation of DNA adducts, which can initiate cancer. researchgate.netnih.govnih.gov
In contrast, the primary metabolic route for isoeugenol involves the conjugation of its phenolic hydroxyl group with sulfate (B86663) and glucuronic acid, which is an efficient detoxification process. researchgate.netnih.gov The genotoxic potential of isoeugenol is not linked to the sulfation pathway seen with methyl eugenol but rather to its potential oxidation to a reactive quinone methide intermediate. ebi.ac.uknih.gov This difference in metabolic activation is a key reason why methyl eugenol is considered a genotoxic carcinogen, while isoeugenol is not. researchgate.netnih.govresearchgate.neteuropa.eu
Dermal Sensitization Pathways and Immunological Responses
This compound is recognized as a skin sensitizer (B1316253), meaning it can cause an allergic reaction upon skin contact. heraproject.comrivm.nl The mechanism for this is described by the Adverse Outcome Pathway (AOP) for skin sensitization, which involves several key events. nih.govnih.govoup.com
Molecular Initiating Event (Haptenation): The first key event is the covalent binding of the chemical (a hapten) to skin proteins. nih.govoup.comresearchgate.netnih.gov this compound is considered a "prohapten," meaning it must first be metabolically activated in the skin to become reactive. researchgate.net This activation, likely through oxidation, forms an electrophilic quinone methide intermediate. ebi.ac.uknih.govresearchgate.net This reactive intermediate then binds to nucleophilic residues on skin proteins, forming an antigenic hapten-protein complex. acs.orgnih.gov
Keratinocyte and Dendritic Cell Activation: The hapten-protein complex triggers inflammatory responses in skin cells (keratinocytes) and activates specialized immune cells called dendritic cells (Langerhans cells). nih.govoup.comspandidos-publications.com
T-Cell Proliferation and Priming: The activated dendritic cells migrate to the local lymph nodes, where they present the antigen to T-lymphocytes. This leads to the activation and proliferation of T-cells that are specific to the allergen, establishing an immunological memory. nih.govoup.com
Subsequent exposure to this compound in a sensitized individual will trigger a rapid and heightened immune response from these memory T-cells, resulting in the clinical manifestation of allergic contact dermatitis. oup.com
Systemic Toxicity Mechanisms in Specific Organ Systems
While skin sensitization is a primary concern, this compound and its metabolite can also exert toxicity in other organ systems.
Direct, though limited, data on this compound's systemic toxicity comes from a 28-day oral study in rats. The findings indicated effects on several systemic parameters, as detailed in the table below. industrialchemicals.gov.aunih.gov
| Parameter | Observed Effect | Dose Group | Species | Reference |
|---|---|---|---|---|
| Body Weight | Statistically significant decrease | 120 mg/kg/day (females), 240 mg/kg/day (males & females) | Rat | nih.gov |
| Blood Glucose | Statistically significant decrease (hypoglycemia) | 120 mg/kg/day (males), 240 mg/kg/day (males & females) | Rat | industrialchemicals.gov.aunih.gov |
| Blood Urea | Statistically significant decrease | 240 mg/kg/day (males & females) | Rat | nih.gov |
| Relative Liver Weight | Statistically significant decrease | 240 mg/kg/day (males & females) | Rat | nih.gov |
The toxic effects of the metabolite, isoeugenol, have been studied more extensively. In repeated-dose studies, isoeugenol administration led to increased liver weights and periportal hepatocellular cytoplasmic alteration in rats. industrialchemicals.gov.au In female mice, it caused a significant increase in mild renal papillary necrosis and renal tubule necrosis at high doses. industrialchemicals.gov.aunih.gov
These findings suggest the activation of cellular stress pathways. Studies investigating the metabolite isoeugenol have pointed to the induction of oxidative stress. researchgate.netnih.gov In diabetic rat models, isoeugenol treatment was shown to modulate the oxidant defense system in the liver, kidney, brain, and heart. nih.gov It decreased lipid peroxidation in the liver and heart and reversed some diabetes-related effects on antioxidant enzymes like hepatic glutathione peroxidase. researchgate.netnih.gov The related compound, methyl eugenol, has been shown to inhibit renal oxidative damage by modulating the Nrf2 pathway, a key regulator of cellular antioxidant responses. xiahepublishing.com
The Comparative Toxicogenomics Database (CTD) lists 54 human genes that interact with isoeugenol, based on curated scientific literature. geneweaver.org Key interactions involve genes central to immune response and cellular signaling. For instance, research shows that isoeugenol can suppress the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation. nih.gov This suppression occurs at the transcriptional level by decreasing the expression of IL-2 mRNA. The mechanism involves the down-regulation of the DNA binding activity of the transcription factors NF-AT and NF-kappaB. nih.gov
Other studies have analyzed the differential gene expression of transcriptional regulators in response to isoeugenol. nih.gov In one study, isoeugenol treatment led to the significant down-regulation of the RodA, MedA, SomA, and pksP genes in Aspergillus fumigatus. nih.gov In the context of Alzheimer's disease models, isoeugenol has been shown to increase the gene expression of Hmox1 (Heme oxygenase 1), a target of the Nrf2 antioxidant pathway, while decreasing the expression of Bace1 (Beta-secretase 1). qeios.com These findings indicate that the metabolite of this compound can significantly perturb gene expression related to immune regulation, cellular signaling, and oxidative stress responses.
| Gene/Factor | Observed Effect of Isoeugenol | Biological Pathway/Process | Model System | Reference |
|---|---|---|---|---|
| IL-2 | Suppressed mRNA expression and protein secretion | T-cell function, Immune response | Mouse splenocytes, EL4.IL-2 cells | nih.gov |
| NF-AT | Decreased DNA binding activity and nuclear translocation | IL-2 gene transcription | EL4.IL-2 cells | nih.gov |
| NF-kappaB | Decreased DNA binding activity and nuclear translocation | IL-2 gene transcription, Inflammation | EL4.IL-2 cells | nih.gov |
| Hmox1 | Increased gene expression | Nrf2 antioxidant pathway | Mouse hippocampus | qeios.com |
| Bace1 | Decreased gene expression | Amyloid precursor protein processing | Mouse brain | qeios.com |
Analytical Methodologies for the Detection and Quantification of Benzyl Isoeugenol and Its Metabolites
Chromatographic Separation and Detection Techniques
Chromatographic methods are central to the analysis of benzyl (B1604629) isoeugenol (B1672232), providing the necessary separation from complex sample components.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like benzyl isoeugenol. ocl-journal.orgakjournals.com This method offers high sensitivity and specificity, making it suitable for identifying and quantifying the compound in various matrices, including cosmetics and plant-derived oils. ocl-journal.orgresearchgate.net
In a typical GC-MS analysis, the sample is first introduced into the gas chromatograph, where it is vaporized. The gaseous components are then separated based on their boiling points and interaction with the stationary phase of the GC column. mst.dk Following separation, the individual compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. ocl-journal.org
Several studies have detailed the use of GC-MS for the determination of fragrance allergens, including isoeugenol (a related compound), in cosmetic products. ocl-journal.orgresearchgate.net These methods often involve an initial sample preparation step, such as extraction, to isolate the analytes of interest. iarc.fr For instance, direct contact sorptive tape extraction has been used to determine isoeugenol content in cosmetic creams. iarc.fr
The table below summarizes typical parameters for GC-MS analysis of fragrance compounds.
Table 1: Illustrative GC-MS Parameters for Fragrance Allergen Analysis
| Parameter | Setting |
|---|---|
| GC Column | DB-WAX (30 m x 0.32 mm I.D., 0.5 µm film thickness) akjournals.com or similar |
| Carrier Gas | Helium or Nitrogen akjournals.commst.dk |
| Injection Mode | Splitless akjournals.com |
| Oven Temperature Program | Initial temp. 40°C, ramped to 220-260°C akjournals.commst.dk |
| Mass Spectrometer | Ionization Mode: Electron Ionization (EI) oup.com |
| Mass Range | m/z 35-300 mst.dk |
This table presents a generalized set of parameters. Specific conditions may vary depending on the exact instrumentation and analytical goals.
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) has also been utilized for in-depth chemical characterization of complex samples, which could be applied to this compound analysis. google.com
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) is another key analytical technique for the determination of this compound and related compounds, particularly in cosmetic and pharmaceutical formulations. researchgate.netnih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. ekb.eg
A common approach for analyzing fragrance allergens is reversed-phase HPLC (RP-HPLC), often using a C18 column. researchgate.netnih.gov In this method, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. researchgate.netnih.gov Detection is frequently achieved using a diode array detector (DAD) or a UV detector, which measures the absorbance of the analytes at specific wavelengths. researchgate.netnih.gov
Research has demonstrated the successful application of RP-HPLC with DAD for the simultaneous determination of multiple fragrance allergens, including isoeugenol, in scented products. researchgate.netnih.gov These methods are valued for their reliability and ability to handle complex matrices. researchgate.netnih.gov
The table below outlines typical conditions for the HPLC analysis of fragrance allergens.
Table 2: Representative HPLC Conditions for Fragrance Allergen Analysis
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1100 series or similar |
| Column | C18, 5 µm, 4.6 x 250 mm researchgate.net |
| Mobile Phase | Gradient elution with acetonitrile and water researchgate.netnih.gov |
| Flow Rate | 0.7 to 1.0 mL/min researchgate.netnih.gov |
| Detection | Diode Array Detector (DAD) at 210, 254, and 280 nm researchgate.netnih.gov |
| Injection Volume | 20 µL |
This table provides a general overview of HPLC conditions. Method parameters should be optimized for specific analytical requirements.
Furthermore, HPLC coupled with fluorescence detection (FLD) has been developed for the determination of isoeugenol residues in biological tissues, such as the muscle and skin of Atlantic salmon. iarc.fr
Spectroscopic Characterization Techniques
Spectroscopic methods are invaluable for elucidating the chemical structure of this compound and its metabolites.
Infrared (IR) spectroscopy can be used to identify functional groups within the molecule. For instance, the IR spectrum of a related phenolic aldehyde showed a broad O-H absorption around 3372 cm⁻¹ and a strong carbonyl absorption at 1693 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure. researchgate.net
UV-Vis spectroscopy is also employed to study the absorption of ultraviolet and visible light by the compound. For example, benzyl salicylate, a related compound, absorbs in the UV range of 290 to 700 nm. europa.eu
Development of Immunoassays for Biological Matrix Quantification
Immunoassays are highly sensitive and specific bioanalytical methods that rely on the binding reaction between an antigen (the analyte) and an antibody. nih.govijbs.org These methods are particularly useful for quantifying analytes in complex biological matrices like serum or urine. iarc.frnih.gov
The development of an immunoassay involves producing antibodies that specifically recognize and bind to the target molecule, in this case, this compound or its metabolites. nih.gov This is typically achieved by coupling the analyte (or a derivative) to a larger carrier protein to create an immunogen, which is then used to elicit an immune response in an animal. nih.gov
While specific immunoassays for this compound are not widely reported in the provided search results, an immunoassay for the determination of the related compound isoeugenol has been developed. iarc.fr This suggests the feasibility of creating similar assays for this compound. The limit of detection (LOD) for the isoeugenol immunoassay in fish was reported to be 5.9 μg/kg. iarc.fr
Immunoassays can be designed in various formats, such as competitive assays, where the sample analyte competes with a labeled analyte for a limited number of antibody binding sites. nih.govijbs.org The signal produced by the label (e.g., an enzyme or a fluorescent molecule) is inversely proportional to the concentration of the analyte in the sample. nih.gov The high specificity and sensitivity of immunoassays make them a promising approach for the quantification of this compound and its metabolites in biological samples for pharmacokinetic and exposure assessment studies. nih.govijbs.org
Synthesis and Biological Activities of Benzyl Isoeugenol Derivatives and Analogues
Design and Synthesis of Novel Benzyl (B1604629) Isoeugenol (B1672232) Analogues
The synthesis of benzyl isoeugenol and its analogues often begins with eugenol (B1671780), a readily available natural product. A key step is the isomerization of eugenol to isoeugenol, which repositions the double bond to be in conjugation with the benzene (B151609) ring. This is commonly achieved using a catalyst like carbonyl iron, which can lead to high transformation efficiency and purity. google.com Following the isomerization, this compound is synthesized through the reaction of isoeugenol with benzyl chloride. google.com
The design of novel analogues aims to enhance or modify the biological properties of the parent molecule. This is achieved by introducing different functional groups or by creating hybrid molecules. For instance, novel conjugates of isoeugenol with ferulic acid have been designed and synthesized to develop new antiviral agents. acs.org The synthesis strategies for these hybrids involve various link reactions, such as using chloroacetyl chloride or creating ether linkages. acs.org
Another design strategy involves creating glycoconjugates. The conjugation of carbohydrate scaffolds to bioactive natural products like isoeugenol can improve properties such as solubility and stability. nih.gov The synthesis of these analogues has been accomplished using click chemistry to link the isoeugenol moiety to a sugar, often incorporating a 1,2,4-triazole (B32235) ring to further enhance potential bioactivity. nih.gov
Beyond complex conjugates, simpler analogues are also synthesized. Ether derivatives are common, where the hydroxyl group of isoeugenol is substituted. For example, O-alkylation with various halides (like benzyl bromide or acetyl chloride) in the presence of a base such as potassium carbonate (K₂CO₃) yields the corresponding ethers and esters. mdpi.com The synthesis of various ester and ether derivatives of eugenol and isoeugenol has been undertaken to explore a range of biological activities, including insecticidal and antifungal properties. conicet.gov.ariomcworld.com
Table 1: Synthesis Methods for Isoeugenol Analogues
| Compound/Analogue | Precursor(s) | Key Reagents/Method | Reference |
|---|---|---|---|
| This compound | Isoeugenol, Benzyl Chloride | Carbonyl iron for isomerization, followed by reaction with benzyl chloride. | google.com |
| Ferulic Acid-Isoeugenol Hybrids | Isoeugenol, Ferulic Acid derivatives | Chloroacetyl chloride, K₂CO₃, CDI, link reactions. | acs.org |
| Isoeugenol Glycoconjugates | Isoeugenol, Glucose Azide | Click chemistry, incorporation of 1,2,4-triazole ring. | nih.gov |
| Isoeugenol Ethers/Esters | Isoeugenol | Benzyl bromide, Acetyl chloride, K₂CO₃, Pyridine. | mdpi.com |
Biological Activities of Isoeugenol Dimers (e.g., Dehydrodiisoeugenol)
Isoeugenol can undergo oxidative dimerization to form neolignans, with dehydrodiisoeugenol (B190919) (DHIE) being a prominent example. researchgate.netnih.gov DHIE is found in various plant species and was first isolated from Myristica fragrans bark. dntb.gov.uanih.gov This dimer exhibits a wide spectrum of biological activities distinct from its monomer precursor, isoeugenol.
One of the most significant activities of DHIE is its anti-inflammatory effect. nih.govnih.govontosight.ai Research has shown that DHIE can strongly inhibit the expression of the cyclooxygenase-2 (COX-2) gene in macrophages stimulated by lipopolysaccharides (LPS). nih.govnih.gov This inhibition is crucial as COX-2 is closely involved in inflammation and mutagenesis. nih.gov The mechanism involves the suppression of NF-κB (nuclear factor kappa B) activation, a key transcriptional regulator of inflammatory responses. nih.gov In contrast, isoeugenol itself does not show this inhibitory effect on COX-2 expression. nih.govnih.gov
DHIE also demonstrates a range of other important biological properties:
Antioxidant Activity : Like many phenolic compounds, DHIE has antioxidant properties, which are crucial in combating oxidative stress that can lead to various chronic diseases. researchgate.netnih.govontosight.ai
Anticancer Activity : Studies have reported potential anticancer properties for DHIE. researchgate.netnih.govnih.govontosight.ai Dimer compounds derived from isoeugenol, including dehydrodiisoeugenol, have shown cytotoxic activity against certain tumor cell lines. researchgate.net
Antimicrobial and Antiprotozoal Activity : DHIE has been found to possess antibacterial and antiprotozoal capabilities. nih.gov
Other Biological Activities : Further research has pointed to hepatoprotective, antithrombotic, and anti-allergic properties. researchgate.net
Other isoeugenol dimers, such as alpha-di-isoeugenol, have also been synthesized and studied. However, in studies comparing their anti-inflammatory potential, dehydrodiisoeugenol was found to be a potent inhibitor of COX-2 expression, while alpha-di-isoeugenol was not. nih.gov
Table 2: Investigated Biological Activities of Dehydrodiisoeugenol (DHIE)
| Biological Activity | Findings | Reference(s) |
|---|---|---|
| Anti-inflammatory | Potently inhibits LPS-stimulated COX-2 expression and NF-κB activation in macrophages. | nih.govnih.govnih.gov |
| Antioxidant | Exhibits significant antioxidant properties against free radicals. | researchgate.netnih.govontosight.ai |
| Anticancer | Shows cytotoxic activity against specific tumor cell lines. | researchgate.netnih.govresearchgate.net |
| Antimicrobial | Possesses activity against various bacteria. | researchgate.netnih.gov |
| Antiprotozoal | Demonstrates activity against certain protozoa. | nih.gov |
Correlation of Structural Modifications with Bioactivity Profiles
The biological activity of isoeugenol derivatives is highly dependent on their chemical structure. Modifications to the phenolic hydroxyl group, the propenyl side chain, and the aromatic ring can lead to significant changes in their bioactivity profiles.
A key structure-activity relationship is observed when comparing isoeugenol to its dimer, dehydrodiisoeugenol (DHIE). While isoeugenol itself can be cytotoxic, its dimerization into DHIE leads to a compound with potent anti-inflammatory activity and reduced cytotoxicity. nih.govnih.gov This suggests that the creation of the dihydrobenzofuran skeleton in DHIE is critical for its specific anti-inflammatory action, particularly the inhibition of COX-2. nih.govworldscientific.com
Modifications to the hydroxyl group of isoeugenol, such as forming ethers or esters, also significantly impact bioactivity.
Esterification and Etherification : In a study on insecticidal activity, isoeugenol itself and its acetate (B1210297) derivative showed good antifeedant activity. conicet.gov.ar However, O-alkyl substitutions, including the formation of O-benzyl isoeugenol, did not improve anti-acetylcholinesterase activity compared to the parent molecule. conicet.gov.ar In a separate study on antifungal agents, a series of glycoconjugates and other derivatives of eugenol and isoeugenol were synthesized. It was found that reducing the double bond of eugenol (creating dihydroeugenol) resulted in a compound with significant antifungal activity, while many other complex derivatives did not show activity. nih.gov
The position of substituents on the aromatic ring is also crucial.
Ring Substitution : In a study of nitro and acyl analogues of eugenol, the structure-activity relationships for antifungal activity were found to be associated with the influence of the allyl substituent, the hydroxyl group, and the methoxy (B1213986) group, as well as the presence of nitro groups on the benzene ring. iomcworld.com
The nature of the substituent group itself plays a vital role.
Substituent Group Nature : In the design of novel antitubercular agents based on a different core structure, it was found that a benzyl group at a specific position was important for activity. nih.gov Replacing the benzyl group with a phenyl group reduced potency, and a saturated cyclohexyl methyl group was even less potent. nih.gov This highlights the specific contribution of the benzyl moiety to the biological interaction.
These findings demonstrate that specific structural features are required for particular biological activities. The dimerization of isoeugenol, modification of its hydroxyl group, and changes to its side chain or aromatic ring are all critical factors that researchers manipulate to design analogues with desired bioactivity profiles.
Table 3: Summary of Structure-Bioactivity Correlations for Isoeugenol Analogues
| Structural Modification | Effect on Bioactivity | Example Compound(s) | Reference(s) |
|---|---|---|---|
| Dimerization (Isoeugenol → DHIE) | Loss of cytotoxicity, gain of potent anti-inflammatory (COX-2 inhibition) activity. | Dehydrodiisoeugenol (DHIE) | nih.govnih.gov |
| Reduction of Propenyl Side Chain | Increased antifungal activity against A. fumigatus. | Dihydroeugenol | nih.gov |
| Esterification (Acetate) | Maintained good antifeedant activity similar to the parent compound. | Isoeugenol acetate | conicet.gov.ar |
| Etherification (Benzyl) | Did not improve anti-acetylcholinesterase activity. | O-benzyl isoeugenol | conicet.gov.ar |
| Substitution on a Different Scaffold | Replacement of a benzyl group with phenyl or cyclohexyl methyl reduced antitubercular activity. | N-alkyl-5-hydroxypyrimidinone carboxamides | nih.gov |
Future Directions and Emerging Research Avenues for Benzyl Isoeugenol
Advanced Mechanistic Elucidation of Biological Activities
Future research must prioritize a deeper understanding of the molecular mechanisms that underpin the biological activities of benzyl (B1604629) isoeugenol (B1672232). While studies on its parent compound, isoeugenol, have provided initial insights, the influence of the benzyl group on these activities remains largely unexplored.
Key research avenues include:
Receptor Interaction Studies: Investigations into how benzyl isoeugenol interacts with specific cellular receptors are crucial. Studies on eugenol (B1671780) and isoeugenol have demonstrated interactions with the aryl hydrocarbon receptor (AhR), which in turn affects the expression of target genes like cytochrome P-450 1A1 (CYP1A1) and inhibits keratinocyte proliferation. tandfonline.comresearchgate.net Future studies should explore if this compound acts as an agonist or antagonist to AhR and other nuclear receptors, and how this interaction translates to downstream cellular effects.
Enzymatic and Abiotic Activation: Isoeugenol is known to be a skin sensitizer (B1316253), a property linked to its activation into reactive intermediates. nih.govnih.gov Research suggests that this occurs through both enzymatic and abiotic oxidation, leading to the formation of electrophilic quinone methides or hydroxy quinone methide (HQM) intermediates that can then bind to skin proteins. nih.gov A critical future direction is to determine whether the benzylation of the hydroxyl group in this compound alters these activation pathways, potentially reducing its sensitization potential. Comparative studies on the metabolic transformation of this compound in skin models are warranted.
Signaling Pathway Analysis: A comprehensive analysis of the signaling pathways modulated by this compound is necessary. This includes examining its effects on inflammatory pathways, oxidative stress responses, and cell cycle regulation. Understanding these molecular fingerprints will be essential for identifying potential therapeutic or adverse effects.
| Research Focus | Rationale | Potential Impact |
| Receptor Binding Assays | To identify specific cellular targets of this compound. | Elucidation of primary mechanisms of action. |
| Metabolic Studies in Skin Models | To understand the formation of reactive metabolites and sensitization potential. | Informing safety assessments and potential for hypoallergenic derivatives. |
| Transcriptomic and Proteomic Analysis | To map the global cellular response to this compound exposure. | Comprehensive understanding of biological effects and identification of new research targets. |
Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Compounds
The interaction of this compound with other compounds is a nascent field of study with significant implications. Chemicals in mixtures can interact to produce effects that are greater (synergistic) or lesser (antagonistic) than the sum of their individual effects. nih.gov
Future research should focus on:
Combinations with Antimicrobials: Studies have shown that eugenol can act synergistically with antibiotics like vancomycin and β-lactams, enhancing their efficacy by increasing bacterial membrane damage. researchgate.net Investigating whether this compound exhibits similar synergistic effects with conventional antimicrobial agents could lead to novel co-therapeutic strategies, potentially reducing required antibiotic doses and combating resistance.
Interactions in Complex Mixtures: this compound is frequently used in complex fragrance and flavor formulations. Research is needed to understand its interactions within these mixtures. For instance, studies on flavor mixtures have shown that eugenol can attenuate the synergistic toxicological interactions of other flavor chemicals. nih.gov Determining if this compound has similar modulating effects is crucial for the safety assessment of consumer products.
Antioxidant/Pro-oxidant Dynamics: Eugenol and isoeugenol possess both antioxidant and pro-oxidant capabilities, depending on the concentration and cellular environment. researchgate.net Future studies should explore how the presence of other antioxidants or pro-oxidants influences the activity of this compound, which is vital for understanding its effects in various biological contexts.
Integration of Computational Chemistry and In Silico Modeling for Predictive Research
Computational chemistry and in silico modeling offer powerful tools for predicting the properties and interactions of molecules like this compound, thereby accelerating research and reducing reliance on extensive experimental testing.
Emerging research avenues in this domain include:
Molecular Docking: This technique can predict the binding affinity and orientation of this compound with various biological targets, such as enzymes and receptors. bcrec.id Molecular docking studies have been performed on eugenol and isoeugenol derivatives to explore their potential as anticancer agents by predicting their interaction with proteins like COX-2. bcrec.idnih.gov Similar approaches can be used to screen for potential biological targets of this compound and to guide the design of new derivatives with enhanced activity.
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of this compound. researchgate.net These predictive models can help prioritize experimental studies and provide early warnings of potential safety issues.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of this compound. researchgate.net This can provide insights into its chemical stability, reaction mechanisms, and the formation of metabolites, complementing experimental findings on its biological activities and degradation pathways.
| Computational Tool | Application for this compound | Expected Outcome |
| Molecular Docking | Predicting interactions with proteins (e.g., enzymes, receptors). | Identification of potential biological targets and mechanisms of action. |
| ADME/Tox Software | Estimating pharmacokinetic properties and toxicity profiles. | Prioritization of experimental testing and early safety assessment. |
| Quantum Chemistry (DFT) | Analyzing electronic structure, reactivity, and reaction pathways. | Understanding chemical stability and predicting metabolite formation. |
Development of Novel Synthetic Pathways for Enhanced Properties and Sustainability
The synthesis of this compound and its derivatives is an area ripe for innovation, with a strong emphasis on improving efficiency, sustainability, and the properties of the final product.
Future research should be directed towards:
Green Chemistry Approaches: There is a growing demand for the use of green and clean processes in the fragrance industry. ingentaconnect.comresearchgate.net This involves employing heterogeneous catalysts, biocatalysts, and environmentally benign solvents like supercritical carbon dioxide to minimize waste and energy consumption. ingentaconnect.compersonalcaremagazine.com Research into enzymatic or chemo-enzymatic routes for the benzylation of isoeugenol could offer a more sustainable alternative to traditional chemical synthesis.
Biocatalysis and Biotransformation: The use of microorganisms and isolated enzymes for synthesizing fragrance compounds is a key area of green chemistry. personalcaremagazine.comsymrise.com Exploring biocatalytic methods for the production of this compound could lead to processes that are highly specific, operate under mild conditions, and are considered more "natural" by consumers.
Synthesis of Novel Derivatives: Novel synthetic pathways can be developed to create derivatives of this compound with enhanced properties, such as improved stability, different scent profiles, or modified biological activities. This could involve modifying the aromatic rings or the propenyl side chain to fine-tune the molecule's characteristics for specific applications.
Investigation of Environmental Biotransformation and Degradation Pathways
Understanding the environmental fate of this compound is essential for a complete assessment of its life cycle. Research in this area should build upon existing knowledge of isoeugenol's degradation.
Key areas for investigation include:
Microbial Degradation: Several bacterial strains, including Bacillus subtilis and Pseudomonas nitroreducens, are known to degrade isoeugenol. nih.govresearchgate.net The primary degradation pathway involves conversion to vanillin via intermediates like isoeugenol-diol and isoeugenol epoxide, a process catalyzed by enzymes such as isoeugenol monooxygenase. researchgate.netresearchgate.net Future studies must investigate whether this compound is degraded by similar microbial pathways and identify the specific enzymes and resulting metabolites. The presence of the benzyl group may significantly alter the rate and pathway of degradation.
Identification of Metabolites: A thorough characterization of the intermediate and final products of this compound's biotransformation is necessary. This will allow for an assessment of the potential environmental impact of these degradation products.
Factors Influencing Degradation: Research should also consider how environmental factors, such as pH, temperature, and the presence of other organic compounds, influence the rate and extent of this compound's biodegradation.
| Degradation Pathway | Key Enzymes/Processes | Known Isoeugenol Metabolites |
| Epoxide-Diol Pathway | Isoeugenol Monooxygenase | Isoeugenol Epoxide, Isoeugenol-Diol, Vanillin, Vanillic Acid. nih.govresearchgate.netresearchgate.net |
| Side-Chain Oxidation | Dehydrogenases, Hydratases | Coniferyl Alcohol, Ferulic Acid. researchgate.net |
Application of Advanced In Vitro and In Vivo Research Models for Comprehensive Assessment
To move beyond traditional testing methods, the application of advanced, human-relevant models is critical for a more accurate and comprehensive assessment of this compound's safety and efficacy.
Future research should leverage:
3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as reconstructed human epidermis, offer a more physiologically relevant system compared to traditional 2D cell cultures for toxicological studies. tandfonline.comresearchgate.netnih.gov These models better mimic the structure and function of human skin and are increasingly used for testing cosmetic ingredients. tandfonline.comyoutube.com They would be invaluable for assessing the skin irritation and sensitization potential of this compound and its metabolites.
Organ-on-a-Chip (OoC) Technology: OoC platforms are microfluidic devices that contain living human cells in a microenvironment that simulates the physiology of human organs. personalcareinsights.commdpi.com These systems can be used to study the effects of compounds on individual organs (e.g., skin-on-a-chip, liver-on-a-chip) or to model multi-organ interactions. personalcareinsights.comfoodsafetytech.comnih.gov Applying OoC technology would enable a more dynamic and detailed analysis of the ADME and potential systemic toxicity of this compound, providing data with higher human relevance and reducing the need for animal testing. personalcareinsights.comfoodsafetytech.com
Integrated Testing Strategies: The future of safety assessment lies in integrating data from various sources, including in silico predictions, high-throughput in vitro assays, 3D tissue models, and OoC technology. This weight-of-evidence approach will provide a more robust and nuanced understanding of the potential risks and benefits associated with this compound.
Q & A
Q. What are the standard synthetic routes for benzyl isoeugenol, and how can reaction conditions be optimized?
this compound is synthesized via ether formation between benzyl chloride and isoeugenol. Key parameters for optimization include reaction temperature (typically 50–80°C), solvent selection (e.g., ethanol or acetone), and stoichiometric ratios of reactants. Catalysts such as alkali hydroxides (e.g., NaOH) may accelerate the reaction. Post-synthesis purification often involves recrystallization from alcohol-based solvents .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
Purity validation requires a combination of chromatographic and spectroscopic methods:
- Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities and confirm molecular weight.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) for quantifying non-volatile contaminants.
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ to verify structural integrity and isomer ratios (e.g., cis/trans isomers) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
this compound is highly soluble in alcohol (e.g., ethanol, methanol) but sparingly soluble in water. This solubility profile necessitates alcohol-based solvents for in vitro assays (e.g., antimicrobial testing) and lipid-based carriers for in vivo studies. Precipitation issues in aqueous media can be mitigated using surfactants like Tween-80 .
Advanced Research Questions
Q. How can researchers resolve contradictions in carcinogenicity data for this compound across studies?
Discrepancies often arise from differences in experimental models (e.g., rodent vs. human cell lines) and exposure concentrations. To address this:
- Incorporate human-relevant models: Use 3D organoids or primary human keratinocytes for toxicity assessments.
- Dose-response analysis: Align concentrations with real-world exposure levels (e.g., <5% in fragrances) to avoid overextrapolation from high-dose animal studies.
- Mechanistic studies: Evaluate genotoxicity via Ames tests and oxidative stress biomarkers (e.g., glutathione depletion) .
Q. What methodologies are recommended for isolating and characterizing cis/trans isomers of this compound?
- Chiral Chromatography: Use a Chiralpak® IG-U column with hexane/isopropanol (95:5) to separate isomers.
- Dynamic Nuclear Polarization (DNP) NMR: Enhances sensitivity for low-abundance isomers.
- Isomer-specific bioactivity assays: Compare antimicrobial or antioxidant efficacy between isomers to justify separation efforts .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Accelerated degradation studies: Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and humidity (75% RH) to simulate long-term storage.
- Oxidation mitigation: Add antioxidants (e.g., BHT) or store under nitrogen atmosphere to prevent propenyl group degradation.
- Analytical endpoints: Monitor degradation via HPLC peak area reduction and GC-MS identification of byproducts (e.g., benzaldehyde) .
Q. What strategies can address conflicting data on this compound’s antimicrobial efficacy in different microbial strains?
- Standardized inoculum preparation: Use CLSI or EUCAST guidelines for consistent microbial loads.
- Synergistic testing: Combine this compound with commercial antimicrobials (e.g., ciprofloxacin) to identify potentiation effects.
- Biofilm models: Use crystal violet assays to assess efficacy against biofilm-embedded bacteria, which may explain reduced activity in some strains .
Q. How can researchers integrate this compound into green chemistry workflows while maintaining experimental reproducibility?
- Solvent substitution: Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalyst recycling: Recover NaOH via acid-base extraction post-synthesis.
- Lifecycle assessment (LCA): Quantify energy use and waste generation using tools like GREET or SimaPro .
Methodological Considerations
Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound studies?
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/IC₅₀ calculations.
- ANOVA with post-hoc tests: Compare means across multiple concentrations (e.g., Tukey’s HSD).
- Principal Component Analysis (PCA): Identify confounding variables in multi-omics datasets (e.g., metabolomics) .
Q. How should researchers navigate regulatory discrepancies in this compound’s safety classification?
- Comparative analysis: Cross-reference GHS classifications (Category 3 carcinogen) with regional guidelines (e.g., EU REACH vs. US EPA).
- Threshold of Toxicological Concern (TTC): Apply TTC thresholds (<1.5 µg/day) for low-exposure scenarios (e.g., cosmetic use).
- Stakeholder engagement: Consult regulatory bodies early to align study designs with compliance requirements .
Data Presentation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
